Bis(2,4,6-trimethylphenyl)[(2,4,6-trimethylphenyl)ethynyl]borane
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Overview
Description
Bis(2,4,6-trimethylphenyl)[(2,4,6-trimethylphenyl)ethynyl]borane is an organoboron compound known for its unique chemical properties and applications. This compound is characterized by the presence of boron bonded to two 2,4,6-trimethylphenyl groups and one 2,4,6-trimethylphenyl ethynyl group. It has a molecular formula of C30H33B and is used in various fields, including organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,4,6-trimethylphenyl)[(2,4,6-trimethylphenyl)ethynyl]borane typically involves the reaction of 2,4,6-trimethylphenylboronic acid with 2,4,6-trimethylphenylacetylene in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions using similar conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Bis(2,4,6-trimethylphenyl)[(2,4,6-trimethylphenyl)ethynyl]borane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or ozone, leading to the formation of boronic acids or boronates.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of boranes.
Substitution: The compound can undergo substitution reactions where the ethynyl group is replaced by other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are performed under anhydrous conditions.
Substitution: Halogens, organometallic reagents; reactions are conducted under inert atmospheres.
Major Products Formed
Oxidation: Boronic acids, boronates.
Reduction: Boranes.
Substitution: Various substituted boron compounds depending on the reagents used.
Scientific Research Applications
Bis(2,4,6-trimethylphenyl)[(2,4,6-trimethylphenyl)ethynyl]borane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-boron bonds, which are crucial in Suzuki-Miyaura cross-coupling reactions.
Materials Science: Employed in the development of advanced materials, including polymers and electronic devices, due to its unique electronic properties.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Bis(2,4,6-trimethylphenyl)[(2,4,6-trimethylphenyl)ethynyl]borane involves its ability to form stable carbon-boron bonds. The boron atom in the compound acts as an electron-deficient center, making it highly reactive towards nucleophiles. This reactivity is exploited in various chemical reactions, including cross-coupling and substitution reactions. The compound’s unique structure allows it to participate in complex molecular interactions, making it valuable in both synthetic and biological applications.
Comparison with Similar Compounds
Similar Compounds
Trimesitylborane: Another organoboron compound with three 2,4,6-trimethylphenyl groups bonded to boron. It is used in similar applications but lacks the ethynyl group, making it less versatile in certain reactions.
Borane, (4-bromophenyl)bis(2,4,6-trimethylphenyl): Contains a bromophenyl group instead of the ethynyl group, leading to different reactivity and applications.
Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine]: A polymeric compound with applications in materials science and electronics.
Uniqueness
Bis(2,4,6-trimethylphenyl)[(2,4,6-trimethylphenyl)ethynyl]borane is unique due to the presence of the ethynyl group, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
107769-91-5 |
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Molecular Formula |
C29H33B |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
bis(2,4,6-trimethylphenyl)-[2-(2,4,6-trimethylphenyl)ethynyl]borane |
InChI |
InChI=1S/C29H33B/c1-18-12-21(4)27(22(5)13-18)10-11-30(28-23(6)14-19(2)15-24(28)7)29-25(8)16-20(3)17-26(29)9/h12-17H,1-9H3 |
InChI Key |
DDLNEOQIJSFWEG-UHFFFAOYSA-N |
Canonical SMILES |
B(C#CC1=C(C=C(C=C1C)C)C)(C2=C(C=C(C=C2C)C)C)C3=C(C=C(C=C3C)C)C |
Origin of Product |
United States |
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